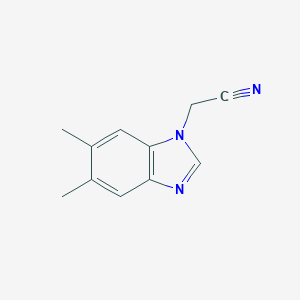

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile is a compound of considerable interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of Benzimidazole Derivatives

Benzimidazole derivatives, including this compound, have been recognized for their broad spectrum of biological activities. These include antimicrobial, anticancer, and anti-inflammatory properties. The structural features of benzimidazoles often contribute to their ability to interact with various biological targets.

The primary mode of action for this compound involves inhibition of specific enzymes and proteins that play critical roles in cellular functions:

- Inhibition of Prostaglandin E Synthase-1 (mPGES-1) : This compound has been shown to inhibit mPGES-1, leading to decreased synthesis of prostaglandin E2 (PGE2), a mediator involved in inflammation and pain pathways. This inhibition occurs in a dose-dependent manner and has been demonstrated in both isolated cells and whole blood treated with inflammatory stimuli such as lipopolysaccharides (LPS) or interleukin-1 beta (IL-1β) .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has been evaluated for its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism likely involves disruption of microbial cell wall synthesis or function .

Anticancer Activity

The compound has also demonstrated promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231. The mechanism involves the activation of apoptotic pathways and inhibition of key survival signaling pathways .

Case Study : A study investigated the effects of this compound on MCF-7 cells, revealing a significant increase in apoptotic markers after treatment. The compound's effectiveness was compared to standard chemotherapeutic agents, showing comparable or superior efficacy at certain concentrations .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. Preliminary studies indicate that peak plasma concentrations are achieved within a few hours post-administration, with a substantial portion excreted via urine .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other benzimidazole derivatives:

| Compound Name | Target Activity | EC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial/Anticancer | 10 | Effective against multiple pathogens |

| 4,5,6-Tribromo-benzimidazole | Antiviral | 0.09 - 41 | Selective against BVDV |

| Thiabendazole | Antifungal/Anthelmintic | Variable | Known for broad-spectrum activity |

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties

(5,6-Dimethyl-1H-benzimidazol-1-YL)acetonitrile has garnered attention for its biological activity, particularly in drug design. Benzimidazole derivatives are known for their diverse pharmacological effects, including antimicrobial, anticancer, and antiviral properties. Research indicates that compounds similar to this compound exhibit potent activity against various targets:

- Antiviral Activity : Studies have shown that benzimidazole derivatives can inhibit the Hepatitis C virus (HCV), with some derivatives demonstrating EC50 values as low as 3.0 nM against HCV non-structural proteins .

- Anticancer Properties : The compound's structure allows it to interact with DNA and inhibit tumor cell proliferation. For instance, certain benzimidazole derivatives have been reported to induce apoptosis in cancer cell lines .

Case Study: Anticancer Activity

A study evaluated a series of benzimidazole derivatives for their cytotoxic effects on various cancer cell lines. Compounds containing the benzimidazole moiety showed significant inhibition of cell growth, with IC50 values ranging from 0.05 to 0.5 µM, indicating the potential of this compound in cancer therapy .

Biological Studies

Enzyme Inhibition

this compound is utilized in biochemical assays to study enzyme inhibition mechanisms. Its ability to interact with enzymes makes it a valuable tool in drug discovery:

- Mechanism of Action : The compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This interaction is mediated through hydrogen bonding and hydrophobic interactions with the active site of the enzyme.

Table 1: Summary of Biological Activities

| Activity Type | Target | EC50/IC50 Value |

|---|---|---|

| Antiviral | HCV NS5A | 3.0 nM |

| Anticancer | Various Cancer Cells | 0.05 - 0.5 µM |

| Enzyme Inhibition | Various Enzymes | Variable |

Material Science

Applications in Organic Electronics

The unique properties of this compound make it suitable for applications in organic electronics:

- Conductive Polymers : Research suggests that benzimidazole derivatives can be incorporated into conductive polymers, enhancing their electrical properties and stability.

- Nanomaterials : The compound serves as a building block for synthesizing advanced nanomaterials used in sensors and photovoltaic devices.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 5,6-dimethylbenzimidazole with acetonitrile under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 2: Synthesis Overview

| Step | Reaction Conditions |

|---|---|

| Starting Materials | 5,6-Dimethylbenzimidazole + Acetonitrile |

| Conditions | Heat at reflux temperature |

| Purification | Recrystallization or chromatography |

Propriétés

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-5-10-11(6-9(8)2)14(4-3-12)7-13-10/h5-7H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRBGPQPKWEUAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90588660 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167980-30-5 |

Source

|

| Record name | (5,6-Dimethyl-1H-benzimidazol-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90588660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.